2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide
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Overview
Description
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide is a chemical compound with the molecular formula C9H11N5OS. It is known for its unique structure, which includes a purine ring system substituted with dimethyl groups and a sulfanylacetamide moiety .
Preparation Methods
The synthesis of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide typically involves the reaction of 6,9-dimethylpurine-2-thiol with chloroacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
Scientific Research Applications
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .
Comparison with Similar Compounds
2-((6,9-Dimethyl-9H-purin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
6,9-Dimethylpurine-2-thiol: This compound shares the purine ring system but lacks the sulfanylacetamide moiety.
2-Amino-6,9-dimethylpurine: Similar in structure but with an amino group instead of the sulfanylacetamide group.
2-Mercapto-6,9-dimethylpurine: Contains a mercapto group instead of the sulfanylacetamide group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylacetamide moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52379-96-1 |
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Molecular Formula |
C9H11N5OS |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(6,9-dimethylpurin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C9H11N5OS/c1-5-7-8(14(2)4-11-7)13-9(12-5)16-3-6(10)15/h4H,3H2,1-2H3,(H2,10,15) |
InChI Key |
PYGFFZDQPMCLIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)SCC(=O)N)N(C=N2)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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